molecular formula C13H12FN B8014837 3-(3-Fluorophenyl)-2-methylaniline

3-(3-Fluorophenyl)-2-methylaniline

Cat. No.: B8014837
M. Wt: 201.24 g/mol
InChI Key: VMCOFHNBCQCYCO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methylaniline is a substituted aniline derivative with a fluorine atom at the meta-position of the phenyl ring and a methyl group at the ortho-position of the aniline core. Its molecular formula is C₁₃H₁₂FN, yielding a molecular weight of 193.24 g/mol. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural features suggest moderate polarity due to the fluorine atom’s electronegativity and the methyl group’s steric influence. Fluorinated anilines are commonly utilized in medicinal chemistry and agrochemicals due to their enhanced metabolic stability and binding properties compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOFHNBCQCYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(3-Fluorophenyl)-2-methylaniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

3-(3-Fluorophenyl)-2-methylaniline serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for:

  • Electrophilic Substitution Reactions: The compound can undergo substitution reactions, introducing different functional groups onto the aromatic ring.
  • Oxidation and Reduction Reactions: It can be oxidized to form quinone derivatives or reduced to yield its corresponding amine derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Fluorescent Probes: It is used in developing fluorescent probes for biological imaging due to its photophysical properties.
  • Anticancer Activity: Studies have shown that it inhibits cell proliferation across various cancer cell lines, particularly breast cancer cells. Mechanistic studies indicate that it may inhibit thymidylate synthase, crucial for DNA synthesis in cancer cells.

Industry

In industrial applications, this compound is utilized for:

  • Advanced Materials Production: Its unique properties make it suitable for creating materials with specific functionalities.
  • Dyes and Pigments Manufacturing: The compound's reactivity allows it to be used as a precursor for various dyes and pigments.

Case Studies

  • Anticancer Study:
    • A study evaluated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation, particularly against breast cancer cells.
  • Mechanistic Insights:
    • Investigations into its interaction with thymidylate synthase indicated a strong inhibitory effect, suggesting potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-(3-Fluorophenyl)-2-methylaniline C₁₃H₁₂FN 193.24 3-Fluorophenyl, 2-methyl Potential kinase inhibitor intermediate
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 3-Fluoro, 4-methoxy Melting point: 81–84°C; synthetic precursor
4-Bromo-N-(3-fluorobenzyl)-2-methylaniline C₁₄H₁₃BrFN 298.17 4-Bromo, 3-fluorobenzyl, 2-methyl Bromine enhances halogen bonding
3-Chloro-2-fluoroaniline C₆H₅ClFN 145.56 3-Chloro, 2-fluoro Chlorine increases hydrophobicity
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine C₁₁H₁₅FN₂ 194.25 3-Fluorophenyl, pyrrolidine ring Conformational flexibility for receptor binding
3-(7-Bromo-5-methyl-1,3-benzoxazol-2-yl)-2-methylaniline C₁₅H₁₃BrN₂O 317.18 Benzoxazole ring, 7-bromo, 5-methyl Heterocyclic scaffold for drug discovery
Key Observations:
  • Substituent Diversity : The addition of electron-withdrawing groups (e.g., fluorine, chlorine) or bulky substituents (e.g., benzyl, benzoxazole) alters electronic and steric profiles. For instance, 3-Fluoro-4-methoxyaniline’s methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
  • Biological Relevance: Brominated analogs (e.g., 4-Bromo-N-(3-fluorobenzyl)-2-methylaniline) are explored in drug discovery due to bromine’s role in halogen bonding, which enhances target affinity .

Biological Activity

3-(3-Fluorophenyl)-2-methylaniline is an organic compound with significant implications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structure, characterized by a fluorine atom and a methyl group on the aniline ring, enhances its biological activity through specific interactions with molecular targets.

The presence of the fluorine atom in this compound contributes to its increased lipophilicity and potential binding affinity to various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological properties.

Mechanism of Action:

  • Enzyme Interaction: The compound may inhibit enzymes involved in metabolic pathways, leading to anticancer effects. For example, it has been shown to interact with alkaline phosphatase (ALP) and exhibit inhibitory activity with an IC50 value of 0.420μM0.420\,\mu M, indicating significant potential for anticancer applications.
  • Antiproliferative Activity: Research indicates that this compound can exert antiproliferative effects on various cancer cell lines. Its mechanism likely involves apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Model IC50 Value Reference
Inhibition of ALPHuman liver S90.420μM0.420\,\mu M
Anticancer effectsMDA-MB-468 (breast cancer)<10μM<10\,\mu M
Antimicrobial activityStaphylococcus aureus<50μg/mL<50\,\mu g/mL
Induction of apoptosisMCF-7 (breast cancer)Not specified

Case Studies and Research Findings

  • Anticancer Studies:
    • In a study evaluating various derivatives for anticancer activity, this compound was found to significantly inhibit the growth of breast cancer cell lines such as MDA-MB-468. The compound demonstrated an IC50 value indicating potent antiproliferative effects .
    • Another study highlighted its role in inducing apoptosis in cancer cells, suggesting that it may trigger intrinsic apoptotic pathways through mitochondrial dysfunction .
  • Antimicrobial Activity:
    • The compound has shown promising results against bacterial strains like Staphylococcus aureus, indicating its potential as an antimicrobial agent. Its effectiveness was assessed using standard disk diffusion methods .

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